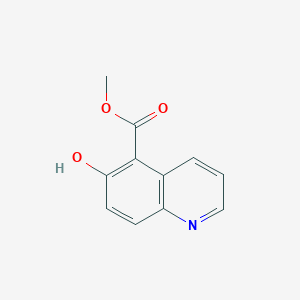

Methyl 6-hydroxyquinoline-5-carboxylate

Description

Historical Context of Quinoline (B57606) Chemistry and its Research Trajectory

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. This discovery marked the inception of a rich research trajectory that has evolved significantly over the decades. Early research focused on understanding the fundamental structure and reactivity of the quinoline nucleus. The development of seminal synthetic methods, such as the Skraup synthesis in 1880, provided researchers with the tools to construct a wide array of quinoline derivatives. These early synthetic endeavors laid the groundwork for the exploration of quinoline-based compounds in various applications, most notably in the development of antimalarial drugs like quinine, which underscored the therapeutic potential of this scaffold. The 20th century witnessed an explosion in quinoline research, driven by the discovery of its utility in pharmaceuticals, agrochemicals, and dyes. The continuous refinement of synthetic methodologies has remained a central theme, enabling the precise installation of various functional groups onto the quinoline core, thereby fine-tuning its physicochemical and biological properties.

Significance of the Hydroxyquinoline Scaffold in Contemporary Scientific Inquiry

The introduction of a hydroxyl (-OH) group onto the quinoline framework gives rise to hydroxyquinolines, a class of compounds with immense significance in contemporary research. The position of the hydroxyl group dramatically influences the molecule's properties, with 8-hydroxyquinoline (B1678124) being a particularly well-studied example due to its potent metal-chelating abilities. This chelating property is a cornerstone of its diverse biological activities, as metal ions play crucial roles in numerous physiological and pathological processes.

Hydroxyquinolines are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. This versatility has led to their investigation in a wide range of therapeutic areas. Research has demonstrated their potential as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents. Furthermore, their ability to interact with metal ions is being explored for the treatment of neurodegenerative diseases where metal dyshomeostasis is implicated. Beyond medicine, hydroxyquinoline derivatives are utilized as fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs), highlighting their importance in materials science.

Overview of Carboxylate Derivatives within the Quinoline Chemical Space

The incorporation of a carboxylate group (-COO⁻) or its ester derivatives into the quinoline scaffold further expands its chemical diversity and functional potential. Quinoline carboxylic acids and their esters are key intermediates in organic synthesis and are themselves endowed with a range of biological activities. The carboxylate moiety can influence the molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical parameters for drug design and materials science applications.

In medicinal chemistry, quinoline carboxylic acid derivatives have been investigated for their antimicrobial and anticancer properties. The carboxyl group can act as a handle for further chemical modification, allowing for the attachment of other pharmacologically active moieties to create hybrid molecules with enhanced or novel therapeutic effects. The position of the carboxylate group on the quinoline ring is a key determinant of its biological activity and chemical reactivity, making the synthesis of specific isomers a significant area of research.

Specific Focus on Methyl 6-hydroxyquinoline-5-carboxylate in Advanced Chemical Research

Within the vast family of quinoline derivatives, this compound has emerged as a compound of growing interest in advanced chemical research. This molecule combines the key features of a hydroxyquinoline with a methyl carboxylate group, suggesting a unique profile of chemical reactivity and potential applications.

Synthesis and Properties: The synthesis of this compound can be achieved through the esterification of 6-hydroxyquinoline-5-carboxylic acid. One reported method involves the reaction of the carboxylic acid with a methanolic boron trifluoride solution. rsc.org While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its structural motifs. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methyl ester group (a hydrogen bond acceptor) suggests the potential for specific intermolecular interactions, influencing its solubility and crystal packing.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 188-190 °C (based on 6-hydroxyquinoline) |

| Solubility | Likely soluble in organic solvents like DMSO and chloroform |

Research Applications and Future Directions: Although specific research applications for this compound are not yet widely reported, its structure suggests several promising avenues for investigation. As a hydroxyquinoline derivative, it is a candidate for evaluation in various biological assays, including antimicrobial, anticancer, and antioxidant screens. The methyl ester functionality provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamide derivatives, which could lead to compounds with enhanced biological activity.

Furthermore, its potential as a building block in the synthesis of more complex heterocyclic systems is an area ripe for exploration. The combination of the hydroxyl and carboxylate groups offers multiple reactive sites for participation in a variety of organic reactions. Advanced research may focus on its use as a ligand for the formation of metal complexes with interesting catalytic or photophysical properties, drawing on the well-established coordinating ability of the hydroxyquinoline scaffold. The continued investigation of this compound and its derivatives is poised to contribute valuable insights and potentially novel applications in the fields of medicinal chemistry and materials science.

Interactive Data Table: Spectroscopic Data of a Related Compound (6-Hydroxyquinoline)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | Aromatic carbons appear in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns characteristic of the quinoline ring system. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 6-hydroxyquinoline-5-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-7-3-2-6-12-8(7)4-5-9(10)13/h2-6,13H,1H3 |

InChI Key |

DKPAJWRNBBDOJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=CC=N2)O |

Origin of Product |

United States |

Structural Analysis and Advanced Spectroscopic Characterization of Methyl 6 Hydroxyquinoline 5 Carboxylate

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of Methyl 6-hydroxyquinoline-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT-135, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would allow for the precise assignment of protons at positions 2, 3, 4, 7, and 8. The hydroxyl (-OH) proton is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The methyl (-CH₃) protons of the ester group would appear as a sharp singlet in the upfield region, typically around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals for the nine carbons of the quinoline ring and the two carbons of the methyl carboxylate group are expected. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing far downfield (typically δ 165-175 ppm). The carbons of the aromatic ring appear in the approximate range of δ 110-160 ppm, with the carbon attached to the hydroxyl group (C-6) appearing at a higher chemical shift. The methyl carbon (-CH₃) of the ester group would be the most shielded, appearing at a much higher field (typically δ 50-55 ppm).

DEPT-135 NMR Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. researchgate.net Quaternary carbons (those with no attached protons), such as the carbonyl carbon and the ring carbons at positions 5, 6, 9, and 10, would be absent from the spectrum. libretexts.org For this compound, this technique would show positive signals for the methine (CH) carbons of the quinoline ring and the methyl (CH₃) carbon of the ester group. As there are no methylene (CH₂) groups, no negative signals would be expected.

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen would be influenced by its hybridization and participation in the aromatic system. However, this technique is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, often requiring specialized equipment and enriched samples.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / DEPT-135 Phase |

| ¹H NMR | Aromatic-H (C2, C3, C4, C7, C8) | 7.0 – 9.0 | d, dd, t |

| Hydroxyl-H (C6-OH) | Variable (broad) | s (broad) | |

| Methyl-H (Ester -OCH₃) | 3.9 – 4.0 | s | |

| ¹³C NMR | Carbonyl (C=O) | 165 – 175 | Quaternary |

| Aromatic (C-Ar) | 110 – 160 | CH and Quaternary | |

| Methyl (-OCH₃) | 50 – 55 | CH₃ | |

| DEPT-135 | Aromatic (CH) | 110 – 150 | Positive |

| Methyl (-OCH₃) | 50 – 55 | Positive | |

| Quaternary Carbons | N/A | Absent |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a highly effective method for identifying the functional groups present. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester carbonyl group would produce a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations within the quinoline ring would appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching vibrations for the ester and the phenol would be observed in the 1000-1300 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3600 | Broad, Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methyl | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1700 - 1730 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Ester / Phenol | 1000 - 1300 | Strong |

Mass Spectrometry Techniques (e.g., MS, HRMS, LC/MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS)

In a standard electron ionization mass spectrum, this compound (C₁₁H₉NO₃) would show a molecular ion peak (M⁺) corresponding to its molecular weight (203.19 g/mol ). The spectrum would also display various fragment ions resulting from the cleavage of the parent molecule, which can help confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For C₁₁H₉NO₃, the calculated exact mass is 203.05824. An HRMS measurement confirming this value would unambiguously establish the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the compound and for studying its behavior in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique often used in LC/MS that typically produces a protonated molecular ion [M+H]⁺, which for this compound would be observed at m/z 204.0655. mdpi.com

Solid-State Structural Determination Methodologies

While spectroscopy reveals the molecular structure, solid-state methods are required to understand how molecules are arranged in a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between the quinoline rings, which govern the crystal packing.

Atomic Pair Distribution Function (PDF) Analysis for Short- and Intermediate-Range Order

Atomic Pair Distribution Function (PDF) analysis is a powerful technique for studying the structure of materials that may lack long-range crystalline order, such as amorphous or nanocrystalline solids. nih.govornl.gov The PDF is obtained from the Fourier transform of X-ray or neutron total scattering data and provides a histogram of atom-atom distances, revealing the local structure. nih.govrsc.org While SCXRD describes the average, repeating unit cell, PDF analysis can reveal structural details on the nanoscale, including short- and intermediate-range order that may be crucial for understanding a material's properties. nih.gov If this compound were to be prepared in an amorphous or disordered state, PDF analysis could be employed to probe its non-crystalline structure. youtube.com

Analysis of Tautomerism and Conformational Dynamics in Hydroxyquinoline Carboxylates

The presence of a hydroxyl group on the quinoline ring system introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, two primary tautomeric equilibria are of interest: the quinolone-hydroxyquinoline equilibrium and the keto-enol equilibrium.

Quinolone-Hydroxyquinoline Tautomeric Equilibrium

The quinolone-hydroxyquinoline tautomeric equilibrium involves the migration of the proton from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a quinolone form. For hydroxyquinolines, the position of this equilibrium is significantly influenced by the substitution pattern and the solvent.

The equilibrium can be represented as follows:

Figure 1: Quinolone-Hydroxyquinoline Tautomeric Equilibrium

Factors that can influence this equilibrium include:

Solvent Polarity: Polar solvents can stabilize the more polar quinolone tautomer.

Substitution: The electronic effects of the methoxycarbonyl group at the 5-position and the hydroxyl group at the 6-position will influence the relative stabilities of the tautomers.

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize specific tautomeric forms.

Keto-Enol Tautomeric Equilibrium Dynamics

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto (or quinone-like in this case) and an enol (the hydroxyquinoline) form. pressbooks.pub The hydroxyquinoline form is an enol, while the corresponding keto form would be a quinone-like structure.

Figure 2: Keto-Enol Tautomeric Equilibrium

For most simple phenols and hydroxy-heterocycles, the enol form is significantly more stable due to the preservation of aromaticity. The keto form disrupts the aromatic system of the benzene (B151609) ring, which is energetically unfavorable. pressbooks.pub The equilibrium is generally heavily shifted towards the enol (hydroxyquinoline) form. This principle is expected to hold for this compound.

The dynamics of this equilibrium are influenced by several factors:

Aromaticity: The high stability of the aromatic system strongly favors the enol form.

Solvent: While the equilibrium generally favors the enol, the rate of interconversion can be catalyzed by acids or bases.

Intramolecular Hydrogen Bonding: The presence of the adjacent methoxycarbonyl group may allow for intramolecular hydrogen bonding, further stabilizing the enol form.

Below is a table summarizing the expected dominant tautomeric forms based on general principles of organic chemistry.

| Tautomeric Equilibrium | Favored Form | Primary Reason |

| Quinolone-Hydroxyquinoline | Hydroxyquinoline | Preservation of aromaticity in both rings |

| Keto-Enol | Enol (Hydroxyquinoline) | Aromatic stabilization of the benzene ring |

Characterization of Zwitterionic Species

Studies on some hydroxyquinoline carboxylic acids have shown that zwitterionic forms can be present, particularly in the solid state. researchgate.net The formation and stability of a zwitterionic species for this compound would depend on the relative pKa values of the phenolic hydroxyl group and the quinoline nitrogen.

The presence of a zwitterionic form can be investigated using spectroscopic techniques:

NMR Spectroscopy: In solution, the chemical shifts of protons and carbons near the charged centers would be significantly different from the neutral form. Dynamic exchange between the neutral and zwitterionic forms could also be observed. researchgate.net

IR Spectroscopy: The vibrational frequencies of the C=O and N-H bonds in the zwitterion would differ from the O-H and C=N bonds in the neutral form.

X-ray Crystallography: This technique can provide definitive evidence of the zwitterionic structure in the solid state by determining the precise locations of the hydrogen atoms.

While no specific studies have confirmed the existence of a stable zwitterionic species for this compound in solution or the solid state, its potential to form under certain conditions, such as in highly polar solvents or in the crystalline phase, cannot be ruled out and warrants further investigation.

Reactivity and Fundamental Reaction Mechanisms of Methyl 6 Hydroxyquinoline 5 Carboxylate

Electrochemical Reaction Mechanisms

The electrochemical behavior of Methyl 6-hydroxyquinoline-5-carboxylate is governed by the redox-active quinoline (B57606) nucleus, which is substituted with both an electron-donating hydroxyl group and an electron-withdrawing methyl carboxylate group. While direct electrochemical studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on related hydroxyquinoline and substituted quinoline derivatives. The interplay of these functional groups is expected to significantly influence the oxidation and reduction potentials, as well as the stability of the resulting intermediates.

The electrochemical oxidation of hydroxyquinolines typically involves the hydroxyl group and the quinoline ring system. For the parent 6-hydroxyquinoline (B46185), the oxidation is understood to be an irreversible, two-electron process that is controlled by diffusion. This process leads to the formation of reactive intermediates that can undergo further reactions. The presence of the methyl carboxylate group at the 5-position is anticipated to influence the electron density distribution within the quinoline ring, thereby affecting the oxidation potential. Generally, electron-withdrawing groups tend to make oxidation more difficult (i.e., occur at a more positive potential).

Studies on other substituted quinolines have shown a strong correlation between the chemical structure and the resulting oxidation potentials nih.govmdpi.comresearchgate.net. For instance, the presence of a methyl group on a quinoline derivative has been found to facilitate oxidation nih.govmdpi.comresearchgate.net. While the methyl group in this compound is part of an ester, its electronic influence, combined with that of the hydroxyl group, will be a key determinant of the oxidation pathway. The initial step is likely the oxidation of the hydroxyl group, leading to the formation of a radical cation or a phenoxonium ion, which can then be delocalized over the quinoline ring system.

Environmental factors, particularly pH, play a crucial role in the electro-oxidation of hydroxyquinolines. The hydroxyl group's proton can be lost, and the quinoline nitrogen can be protonated, leading to different species being present at various pH values. The oxidation potential of hydroxyquinolines is generally pH-dependent, with the potential shifting to less positive values as the pH increases, indicating that deprotonation facilitates oxidation.

The solvation of the molecule and its oxidized intermediates also affects the reaction pathway. The ability of the solvent to stabilize charged or radical species can influence the kinetics and thermodynamics of the electron transfer process and subsequent chemical reactions.

The efficiency of electron transfer in hydroxyquinolines is influenced by the molecular structure and the surrounding environment. The rate of electron transfer can be affected by the reorganization energy required for the molecule to adopt the geometry of the oxidized or reduced state. The presence of substituents that can stabilize the resulting radical or charged species can lower this energy barrier and enhance electron transfer efficiency.

Furthermore, adsorption of the reactant onto the electrode surface can play a role. If this compound or its oxidation products adsorb to the electrode, this can either facilitate or inhibit further electron transfer.

The electrochemical oxidation of hydroxyquinolines is known to produce radical species. These radicals can be highly reactive and may undergo coupling reactions, leading to the formation of dimers, oligomers, and polymers. For example, the chemical oxidation of 5-aminoquinoline has been shown to result in polymerization hacettepe.edu.tr. It is plausible that the electrochemically generated radicals of this compound could undergo similar coupling reactions. The positions of coupling would be dictated by the spin density distribution in the radical intermediate. The resulting oligomeric or polymeric materials would likely possess interesting electronic and optical properties.

Derivatization and Controlled Functionalization Reactions

The structure of this compound offers several sites for derivatization, including the hydroxyl group, the quinoline nitrogen, and potentially the aromatic ring. Controlled functionalization allows for the tuning of the molecule's physical, chemical, and biological properties.

Alkylation and methylation are common derivatization strategies for hydroxyquinolines. The presence of both a hydroxyl group (a potential O-nucleophile) and a quinoline nitrogen (a potential N-nucleophile) raises the question of regioselectivity.

O-Alkylation/Methylation: The hydroxyl group at the 6-position can be alkylated or methylated to form the corresponding ether. The synthesis of 6-methoxyquinoline (B18371) from 6-hydroxyquinoline is a known transformation google.comchemicalbook.com. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide that then reacts with an alkylating agent (e.g., methyl iodide).

N-Alkylation/Methylation: The quinoline nitrogen can also be alkylated, leading to the formation of a quaternary quinolinium salt. The lone pair of electrons on the nitrogen atom makes it nucleophilic, particularly in the absence of steric hindrance.

Regioselectivity: The regioselectivity of alkylation (O- vs. N-alkylation) can be influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the temperature. Hard and soft acid-base (HSAB) theory can be a useful predictor. The oxygen of the hydroxyl group is a "hard" nucleophile, while the nitrogen of the quinoline is a "softer" nucleophile. Therefore, "hard" alkylating agents (e.g., dimethyl sulfate) might favor O-alkylation, while "softer" agents might show less selectivity.

A study on the methylation of a related compound, Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provides insight into the complexities of regioselectivity. In this case, S-methylation occurred preferentially, followed by a mixture of O- and N-methylation upon further reaction nih.gov. This suggests that for this compound, a mixture of O- and N-methylated products could be expected, with the reaction conditions playing a critical role in determining the major product.

The term "S-Methylation" is not directly applicable to this compound as it lacks a sulfur atom.

Data on Alkylation/Methylation of a Related Quinoline System

The following table summarizes the findings from a study on the consecutive methylation of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which can serve as an analogy for the potential reactivity of this compound nih.gov.

| Reaction Stage | Reactant | Alkylating Agent | Major Product(s) | Site of Methylation |

| First Methylation | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl Iodide | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | S-methylation |

| Second Methylation | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl Iodide | Mixture of Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | O- and N-methylation |

Intramolecular Cyclization Reactions and Product Divergence

Intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of various fused heterocyclic systems. The nature of the substituent at the 5-position and the reaction conditions play a critical role in directing the course of these reactions, often leading to product divergence.

One potential intramolecular cyclization pathway involves the reaction of a suitably functionalized derivative at the 5-position. For instance, if the methyl ester at the C5 position is converted to a hydrazide, a subsequent intramolecular cyclization could yield a pyrazolo[4,3-f]quinoline derivative. The reaction would likely proceed through the formation of an intermediate that allows for the nucleophilic attack of the terminal nitrogen of the hydrazide onto the C4a carbon of the quinoline ring, followed by dehydration to form the fused pyrazole ring.

The divergence of products in such reactions is often influenced by factors such as the nature of the catalyst, solvent, and temperature. For example, in related quinoline systems, the use of different acid or base catalysts can lead to the selective formation of different isomers or entirely different heterocyclic scaffolds. The electronic nature of the substituents on the quinoline ring also plays a crucial role; electron-donating groups can enhance the nucleophilicity of the ring, facilitating cyclization, while electron-withdrawing groups may favor alternative reaction pathways. A practicable quinoline synthesis from aniline (B41778) and two amino acids provides a wide range of quinolines with high efficiency and diversity including pharmaceutical derivatives, photochemical active compounds, and challenging scaffolds researchgate.net. Mechanistic studies revealed that I2 promotes decarboxylation, oxidative deamination, and selective formation of new C-N and C-C bonds researchgate.net.

A hypothetical reaction scheme illustrating potential product divergence is presented below:

| Starting Material | Reagents and Conditions | Major Product | Minor Product |

| 6-hydroxyquinoline-5-carbohydrazide | Polyphosphoric acid, heat | Pyrazolo[4,3-f]quinolin-9-one | Oxadiazolo[3,4-a]quinolin-1-one |

| 5-(2-aminoethyl)-6-hydroxyquinoline | Acid catalyst, heat | Pyrrolo[3,2-f]quinoline derivative | Spirocyclic intermediate |

This table is illustrative and based on general principles of quinoline reactivity, as direct experimental data for this compound was not available in the searched literature.

Formation of Schiff Bases and Related Imines

The formation of Schiff bases (or imines) typically involves the condensation of a primary amine with an aldehyde or a ketone. While this compound itself does not possess an aldehyde or ketone functionality, its derivatives, such as the corresponding 5-formyl-6-hydroxyquinoline, would readily undergo Schiff base formation.

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine. The hydroxyl group at the 6-position can influence the reactivity of the formyl group through electronic effects and potential intramolecular hydrogen bonding.

The general reaction for the formation of a Schiff base from a 5-formyl-6-hydroxyquinoline derivative is as follows:

5-formyl-6-hydroxyquinoline + R-NH₂ ⇌ 5-(R-iminomethyl)-6-hydroxyquinoline + H₂O

The equilibrium of this reversible reaction can be shifted towards the product side by removing water from the reaction mixture. A variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff bases. These imines are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

The spectroscopic characterization of these Schiff bases would typically involve:

FT-IR Spectroscopy: Appearance of a characteristic C=N stretching band in the region of 1650-1600 cm⁻¹.

¹H NMR Spectroscopy: A characteristic signal for the imine proton (-CH=N-) in the downfield region (around 8-9 ppm).

¹³C NMR Spectroscopy: A signal for the imine carbon in the range of 160-170 ppm.

Photochemistry and Excited-State Phenomena

The photochemical behavior of this compound is expected to be rich and complex, influenced by the interplay of the quinoline core, the hydroxyl group, and the carboxylate moiety.

Excited-State Proton Transfer (ESPT) Mechanisms

6-Hydroxyquinoline (6HQ) is a well-studied molecule known to exhibit excited-state proton transfer (ESPT). acs.orgresearchgate.netresearchgate.netsigmaaldrich.comacs.orgnih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen are significantly altered, leading to the transfer of a proton. In protic solvents, this can occur via a solvent-mediated mechanism, while in the presence of suitable proton acceptors or donors, direct intermolecular proton transfer can take place.

For this compound, the ESPT process is likely to be influenced by the electron-withdrawing nature of the methyl carboxylate group at the 5-position. This group can affect the electron density distribution in both the ground and excited states, thereby modulating the pKa values of the hydroxyl and quinoline nitrogen moieties.

Theoretical studies on 6-hydroxyquinoline have shown that a hydrogen-bonded network, for instance with acetic acid, can facilitate ESPT. A time-dependent density functional theory (TDDFT) study at the def-TZVP/B3LYP level was employed to investigate the excited-state proton transfer via a hydrogen-bonded acetic acid wire for 6HQ. acs.org

Photodissociation Kinetics and Associated Thermodynamic Parameters

Photodissociation of quinoline derivatives can occur through various pathways, including the cleavage of substituent groups or the fragmentation of the heterocyclic ring system. The photodissociation of protonated quinoline and isoquinoline cations in the gas phase has been investigated, revealing wavelength-dependent photoproduct partitioning. rsc.org

For this compound, potential photodissociation pathways could involve the cleavage of the methyl ester group or the loss of the hydroxyl group. The kinetics of these processes would be dependent on the excitation wavelength and the surrounding environment (solvent, pH).

The quantum yield of photodissociation is a key parameter that quantifies the efficiency of a photochemical reaction. nih.govcore.ac.ukcolorado.edu It is defined as the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed. The determination of quantum yields and other thermodynamic parameters, such as activation energy, would require detailed photochemical experiments.

| Parameter | Description | Expected Trend for this compound |

| Photodissociation Quantum Yield (Φ) | Efficiency of bond cleavage upon light absorption. | Wavelength and solvent dependent. The carboxylate group may influence the excited state lifetime and thus the quantum yield. |

| Rate Constant (k) | Rate of the photodissociation reaction. | Dependent on the specific bond being cleaved and the energy of the absorbed photon. |

| Activation Energy (Ea) | Minimum energy required for the photodissociation to occur. | Can be determined from temperature-dependent kinetic studies. |

| Gibbs Free Energy (ΔG) | Thermodynamic potential for the photodissociation process. | A negative value would indicate a spontaneous process in the excited state. |

Charge-Transfer Complex Formation and Characterization

Quinoline and its derivatives can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. mdpi.commdpi.comcam.ac.ukmdpi.com The formation of a CT complex involves the partial transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

This compound, with its electron-rich aromatic system and hydroxyl group, is expected to form CT complexes with various π-acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or tetracyanoquinodimethane (TCNQ). The electron-withdrawing carboxylate group may, however, reduce the donor ability of the quinoline ring to some extent.

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor and acceptor molecules. The stability of these complexes can be evaluated by determining their formation constant (K_CT) and molar extinction coefficient (ε_CT) using the Benesi-Hildebrand equation. mdpi.comtandfonline.com

Spectroscopic and thermodynamic parameters for a hypothetical CT complex are summarized below:

| Parameter | Method of Determination | Significance |

| λ_CT (nm) | UV-Vis Spectroscopy | Wavelength of maximum absorption of the charge-transfer band. |

| Formation Constant (K_CT) | Benesi-Hildebrand Plot | A measure of the stability of the charge-transfer complex. |

| Molar Extinction Coefficient (ε_CT) | Benesi-Hildebrand Plot | A measure of the intensity of the charge-transfer absorption. |

| Standard Free Energy Change (ΔG°) | From K_CT (ΔG° = -RTlnK_CT) | Indicates the spontaneity of the complex formation. |

| Ionization Potential (I_D) | Spectroscopic data | Energy required to remove an electron from the donor molecule. |

This table outlines the key parameters for characterizing charge-transfer complexes. The actual values would need to be determined experimentally.

Theoretical and Advanced Computational Studies of Methyl 6 Hydroxyquinoline 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structure, properties, and reactivity. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach for studying quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. nih.govrsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For Methyl 6-hydroxyquinoline-5-carboxylate, geometric optimization and electronic property calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta). This level of theory has been shown to provide reliable results for the geometry and electronic structure of related heterocyclic compounds. mdpi.comresearchgate.net

The process begins with the optimization of the molecule's ground-state geometry, ensuring that all calculated properties correspond to an energy minimum on the potential energy surface. Subsequent frequency calculations are often performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency for electron donation, making the molecule more reactive towards electrophiles.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a greater propensity for electron acceptance, indicating reactivity towards nucleophiles. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. sci-hub.se Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net For this compound, the HOMO is typically localized over the electron-rich hydroxyquinoline ring system, while the LUMO may be distributed across the quinoline and carboxylate moieties.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Theoretical data based on DFT/B3LYP/cc-pVDZ level of theory.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.25 | Electron Donating Ability |

| ELUMO | -1.80 | Electron Accepting Ability |

| Energy Gap (ΔE) | 4.45 | Chemical Reactivity / Stability |

The kinetic and thermodynamic stability of this compound can be further elucidated using quantum chemical descriptors derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity profile. nih.gov

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability. sci-hub.se

Chemical Softness (S) : The reciprocal of hardness, a molecule with a small energy gap is "soft" and more reactive. sci-hub.se

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω) : A global reactivity index that quantifies the energy-lowering of a system when it accepts electrons from the environment.

Table 2: Quantum Chemical Descriptors for this compound Calculated using the formulas: η = (ELUMO - EHOMO)/2; S = 1/η; χ = -(EHOMO + ELUMO)/2; μ = -χ; ω = μ²/2η

| Descriptor | Calculated Value | Interpretation |

| Chemical Hardness (η) | 2.225 eV | High kinetic stability |

| Chemical Softness (S) | 0.449 eV⁻¹ | Low reactivity |

| Electronegativity (χ) | 4.025 eV | High electron-attracting power |

| Chemical Potential (μ) | -4.025 eV | High tendency to retain electrons |

| Electrophilicity Index (ω) | 3.640 eV | Moderate electrophilic character |

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index. A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic system. nih.gov

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion for aromaticity. Negative NICS values in the center of a ring are indicative of aromatic character, while positive values suggest anti-aromaticity. mdpi.com

Analysis of these indices for this compound would likely reveal that the benzene (B151609) ring possesses a higher degree of aromaticity than the pyridine (B92270) ring, a common feature in quinoline systems. researchgate.net This difference in aromaticity can influence the regioselectivity of chemical reactions. mdpi.com

Table 3: Predicted Aromaticity Indices for the Rings of this compound

| Ring System | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |

| Benzene Ring | ~0.95 | ~ -10.5 | Highly Aromatic |

| Pyridine Ring | ~0.80 | ~ -7.0 | Moderately Aromatic |

The distribution of electrons within the this compound molecule dictates its reactive sites. This can be visualized and quantified using several computational tools.

Molecular Electrostatic Potential (MEP) Map : An MEP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atom of the pyridine ring, are expected to be regions of high negative potential. mdpi.comresearchgate.net

Mulliken Atomic Charges : This analysis partitions the total molecular charge among the individual atoms, providing a quantitative estimate of localized positive and negative charges. The results can help identify specific atoms that are likely to act as nucleophilic or electrophilic centers.

This analysis is critical for predicting how the molecule will interact with other reagents. For instance, the electron-rich regions identified by the MEP map are the most likely sites for protonation or coordination with metal ions.

By integrating the findings from FMO theory, stability analysis, and electron distribution maps, computational studies can predict the most probable pathways for chemical reactions involving this compound.

For example, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed towards the positions with the highest electron density and the highest HOMO coefficient on the quinoline ring. The hydroxyl group is a strong activating group, and computational analysis would likely predict that substitution occurs preferentially on the benzene ring, ortho or para to the hydroxyl group, avoiding the position already occupied by the carboxylate group.

Similarly, for nucleophilic reactions, the analysis can pinpoint the most electrophilic carbon atoms. The calculated electron distribution can explain the regioselectivity observed in reactions such as alkylation, where different nucleophilic centers (e.g., the nitrogen atom vs. the hydroxyl oxygen) compete for the alkylating agent. mdpi.comnih.gov DFT calculations can be used to model the transition states for different potential pathways, allowing for the determination of activation energies and prediction of the major product under kinetic or thermodynamic control.

Molecular Modeling and Simulation Techniques

Theoretical and computational chemistry provide powerful tools for investigating the properties and interactions of molecules at an atomic level. For a compound like this compound, these techniques can predict its behavior in various environments, guiding further experimental research. Methodologies such as molecular docking, Monte Carlo simulations, and molecular mechanics are employed to elucidate its potential biological activities and interfacial behaviors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related quinoline derivatives demonstrates the utility of this approach. For instance, studies on methylated derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been conducted to evaluate their potential as inhibitors of Hepatitis B Virus (HBV) replication. nih.govmdpi.comresearchgate.net These simulations dock the quinoline compounds into the binding sites of HBV capsid proteins to predict binding energies and key molecular interactions. Similarly, various N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been evaluated as potential anticancer agents through docking with specific protein targets. mdpi.com Another study successfully used molecular docking to screen phenylhydrazono phenoxyquinoline derivatives as potential inhibitors of the α-amylase enzyme for diabetes treatment. nih.gov These studies collectively show that the quinoline scaffold is a viable candidate for forming specific, high-affinity interactions with biological targets, a principle that extends to this compound.

| Compound Class | Protein Target | Predicted Activity | Reference |

|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives | Hepatitis B Virus (HBV) Capsid Proteins | Inhibition of HBV replication | nih.govmdpi.comresearchgate.net |

| Phenylhydrazono phenoxyquinoline derivatives | α-Amylase (PDB: 6OCN) | Antidiabetic (hypoglycemic efficacy) | nih.gov |

| 3-Carboxy-6-sulfamoylquinolone derivatives | Pannexin 1 (Panx1) | Panx1 channel blocking | mdpi.com |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and chemistry, they are frequently used to model the adsorption of molecules onto surfaces, such as the interaction of corrosion inhibitors with a metal surface. The simulations explore numerous possible configurations of the inhibitor molecule on the surface to identify the one with the lowest, most stable adsorption energy.

The 8-hydroxyquinoline (B1678124) scaffold, a core component of this compound, is well-studied for its corrosion inhibition properties. MC simulations have been employed to investigate the adsorption of various 8-hydroxyquinoline derivatives on metal surfaces like iron (Fe) and copper (Cu). jmaterenvironsci.comnih.gov For example, studies on 5-alkoxymethyl-8-hydroxyquinoline derivatives on carbon steel surfaces revealed that their effectiveness as corrosion inhibitors is directly related to the extent and favorability of their adsorption, as determined by MC simulations. rsc.orgresearchgate.net These simulations calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor and the surface. A more negative adsorption energy signifies a stronger and more stable adsorption process. The results from these simulations help explain how the inhibitor forms a protective film on the metal. rsc.orgresearchgate.net

| Inhibitor Molecule | Surface | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| 5,5'-(((2-hydroxypropane-1,3-diyl)-bis-(oxy))-bis-(methylene))-bis-(8-quinolinol) | Fe (110) | Adsorption Energy (kcal/mol) | Data not specified | jmaterenvironsci.com |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Fe (110) | Total Adsorption Energy (kcal/mol) | -189.31 | rsc.orgresearchgate.net |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Fe (110) | Total Adsorption Energy (kcal/mol) | -177.84 | rsc.orgresearchgate.net |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | Fe (110) | Total Adsorption Energy (kcal/mol) | -169.55 | rsc.orgresearchgate.net |

Molecular Mechanics (MM) calculations use classical mechanics (force fields) to model the potential energy of a system of atoms. This approach is computationally less expensive than quantum mechanical methods, allowing for the study of larger systems and longer timescales. MM is primarily used to find the equilibrium geometry (conformation) of molecules and to understand intramolecular interactions such as bond stretching, angle bending, and torsional angles.

In the context of quinoline derivatives, MM and related quantum mechanical methods like Density Functional Theory (DFT) are foundational. Before performing more complex simulations like molecular docking or Monte Carlo, the geometry of the molecule must be optimized to find its lowest energy conformation. DFT calculations are often used to determine the electron distribution and geometric structure of quinoline derivatives. nih.govmdpi.com This information is crucial for understanding the molecule's reactivity. For example, the geometry and electronic structure of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion were calculated to interpret the regioselectivity of its methylation reactions. nih.govmdpi.com These fundamental calculations provide the necessary groundwork for understanding how the molecule's shape and electronic properties dictate its interactions with other molecules and surfaces.

Correlation of Computational Data with Experimental Observations and Findings

A critical aspect of computational chemistry is the validation of its predictions against real-world experimental data. A strong correlation between theoretical calculations and experimental results lends credibility to the computational models and allows them to be used as predictive tools.

In the study of quinoline derivatives as corrosion inhibitors, a clear correlation is often established. For example, the order of inhibition efficiency for 5-alkoxymethyl-8-hydroxyquinoline derivatives predicted by Monte Carlo simulations (based on adsorption energies) was PMHQ > MMHQ > HMHQ. rsc.orgresearchgate.net This theoretical finding was in excellent agreement with experimental results from electrochemical impedance spectroscopy and weight loss measurements, which confirmed maximum protection efficiencies of 94% for PMHQ, 89% for MMHQ, and 81% for HMHQ at the same concentration. rsc.orgresearchgate.net The computational data, therefore, successfully explained the observed experimental trend.

Similarly, in the realm of biological activity, molecular docking predictions are frequently correlated with in vitro assays. The computational identification of certain methylated quinoline carboxylates as potential inhibitors of Hepatitis B Virus was subsequently confirmed through experimental biological studies, which showed that the compounds demonstrated high inhibition of HBV replication at a 10 µM concentration. nih.govmdpi.comresearchgate.net

Another powerful example of this correlation involves a study on the loading of 8-hydroxyquinoline into metal-organic frameworks (MOFs). rsc.org A DFT-based quantitative structure-activity relationship (QSAR) approach was used to identify key chemical attributes influencing inhibitor uptake. The analysis found that the dipole moment of the MOF's functionalized linkers and their hydrogen-bond-donating capacity were critical. These computationally derived descriptors exhibited strong linear correlations with the experimentally measured loading data, demonstrating that the theoretical model could accurately predict and explain the observed uptake efficiency. rsc.org This synergy between computation and experiment is vital for the rational design of new molecules and materials.

Mechanisms of Biological Action of Methyl 6 Hydroxyquinoline 5 Carboxylate and Analogues

Enzyme Inhibition Mechanisms

The biological activity of Methyl 6-hydroxyquinoline-5-carboxylate and its analogues is significantly attributed to their ability to inhibit various key enzymes essential for cellular function and survival. These interactions are diverse, ranging from the disruption of signaling cascades to the impairment of DNA replication.

Kinase Inhibition

Analogues of this compound have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation and division. nih.gov Specifically, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα). nih.gov The abnormal activation of the PI3Kα/AKT signaling cascade is a hallmark of various human cancers, making it a significant target for anticancer drug design. nih.gov The quinolone scaffold of these compounds accommodates the kinase domains and forms hydrogen bonds with key binding residues. nih.gov The inhibition of PI3Kα disrupts downstream signaling through messengers like protein kinase B (AKT), consequently hindering cell proliferation. nih.gov

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8 (an N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative) | Caco-2 (Human epithelial colorectal adenocarcinoma) | 98 | nih.gov |

| Compound 8 (an N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative) | HCT-116 (Human colon cancer) | 337 | nih.gov |

| Compound 16 (an N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative) | Caco-2 (Human epithelial colorectal adenocarcinoma) | 13 | nih.gov |

| Compound 16 (an N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative) | HCT-116 (Human colon cancer) | 240.2 | nih.gov |

DNA Gyrase Interaction

Quinolone compounds are well-established inhibitors of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. mdpi.comnih.gov DNA gyrase consists of two subunits, GyrA and GyrB, which form an A2B2 complex. mdpi.com Quinolones exert their antibacterial effect by binding to both the DNA and the gyrase enzyme, stabilizing the complex formed after the enzyme cleaves both DNA strands. mdpi.comnih.gov This stabilization inhibits the subsequent re-ligation of the DNA, leading to an accumulation of double-stranded breaks that are lethal to the bacteria. nih.gov This mode of action classifies quinolones as DNA gyrase poisons in addition to being catalytic inhibitors. nih.gov The interaction is mediated through a water-metal ion bridge, where the keto acid region of the quinolone chelates a magnesium ion, which in turn coordinates with residues such as Ser83 and Asp87 of the GyrA subunit. nih.gov

Fructose-1,6-bisphosphate Aldolase (B8822740) Target Engagement

While direct inhibition of Fructose-1,6-bisphosphate (FBP) Aldolase by this compound is not extensively documented, a potential mechanism can be inferred based on the properties of the enzyme and the compound's analogues. In many bacteria and fungi, FBP aldolase is a Class II, metal-dependent enzyme that requires a divalent metal ion, typically zinc, for its catalytic activity. nih.gov Given that hydroxyquinoline derivatives are potent metal-chelating agents, they possess the theoretical capacity to inhibit Class II FBP aldolase by sequestering the essential zinc ion from the enzyme's active site. nih.gov This chelation would disrupt the enzyme's function in glycolysis, presenting a plausible mechanism for antimicrobial or anticancer activity. nih.gov

Metal Ion Chelation and its Molecular Biological Implications

The 8-hydroxyquinoline (B1678124) scaffold, a core structure of the titular compound, is a classic bidentate chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions. This ability to bind metal ions is central to many of its biological effects.

Interference with Metal-Dependent Biochemical Pathways

Metal ions are critical cofactors for a vast number of enzymes involved in cellular metabolism and signaling. By chelating these essential metal ions, hydroxyquinoline derivatives can inhibit the activity of metalloenzymes. For instance, the fungicidal and bactericidal actions of these compounds have been partly attributed to their ability to chelate essential trace metals, thereby disrupting microbial enzymatic activity. An imbalance in metal homeostasis is linked to numerous diseases, and the application of a potent chelator like a hydroxyquinoline derivative may help restore this balance. The formed metal-8HQ complex can also bind to and block the metal-binding sites on microbial enzymes, leading to further inhibition.

Molecular Interactions with Subcellular Components

Beyond enzyme inhibition, this compound and its analogues can interact directly with other critical components within the cell, leading to significant biological consequences.

DNA Synthesis Interference

The interaction of quinolone analogues with the DNA gyrase-DNA complex is a primary mechanism of DNA synthesis interference. By poisoning the enzyme and causing an accumulation of double-stranded DNA breaks, these compounds effectively halt DNA replication. nih.gov This disruption of DNA function leads to cell cycle arrest and ultimately triggers apoptosis. Certain derivatives act as bifunctional agents that can alkylate and cross-link DNA during all phases of the cell cycle, further disrupting its function.

Covalent Adduct Formation with Thiol Groups

Some quinoline (B57606) derivatives can be designed to act as covalent modifiers. When equipped with an electrophilic moiety, or "warhead," such as an α,β-unsaturated carbonyl group (e.g., an acrylamide), these compounds can form a covalent adduct with a nucleophilic residue, typically a cysteine thiol, in a target protein. This occurs through a hetero-Michael addition reaction. The formation of an irreversible covalent bond can lead to potent and prolonged inhibition of the target protein. The reactivity of such compounds can be tuned by modifying the structure of the Michael acceptor.

Modulation of Key Cellular Processes

The enzymatic and molecular interactions of this compound and its analogues culminate in the modulation of high-level cellular processes, including cell proliferation and programmed cell death.

Cell Proliferation Inhibition

Inhibition of cell proliferation is a key outcome of the various mechanisms of action. By inhibiting critical signaling pathways like the PI3K/AKT pathway, quinolone derivatives can arrest the cell cycle and prevent uncontrolled cell division. nih.gov The interference with DNA synthesis, either through DNA gyrase inhibition or direct DNA damage, also contributes significantly to the anti-proliferative effects. Furthermore, some 8-hydroxyquinoline derivatives have been shown to suppress tumor invasiveness by downregulating the expression of chemokines like CCL5, which are involved in promoting cancer cell migration and invasion.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Quinolone derivatives can induce apoptosis through multiple pathways. The two main pathways are the extrinsic pathway, initiated by external death signals, and the intrinsic (mitochondrial) pathway, initiated by internal stress signals like DNA damage. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. DNA damage caused by quinolones is a powerful trigger for the intrinsic pathway. This leads to the collapse of the mitochondrial transmembrane potential, the release of cytochrome c, and the subsequent activation of an initiator caspase (caspase-9) and executioner caspases. Some quinazoline-based compounds, which are structurally related, are believed to act as potent caspase activators, directly promoting the apoptotic cascade.

Antioxidant Mechanisms and Free Radical Scavenging Activity

In addition to preventing ROS generation via metal chelation, hydroxyquinoline derivatives can act as direct antioxidants by scavenging free radicals. This activity is crucial for protecting cells from oxidative damage.

The primary antioxidant mechanisms for phenolic compounds like 6-hydroxyquinoline (B46185) involve the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process can occur through several pathways:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical (ArOH + R• → ArO• + RH). This pathway is generally favored in the gas phase.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates (ArOH + R• → ArOH•⁺ + R⁻ → ArO• + RH).

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the radical (ArOH → ArO⁻ + H⁺; ArO⁻ + R• → ArO• + R⁻). The SPLET pathway is often more favored in polar solvents.

The efficiency of a compound as a free radical scavenger is dependent on its structure, including the number and position of hydroxyl groups. The free radical scavenging activity of quinoline derivatives has been demonstrated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, where the antioxidant compound reduces the stable DPPH radical.

Influence on Intracellular Proton Transfer Dynamics

The biological activities of many quinoline derivatives are intimately linked to their photophysical and photochemical properties. A key process in this regard is excited-state intramolecular proton transfer (ESIPT), a phenomenon that significantly alters the charge distribution and hydrogen-bonding capabilities of the molecule upon photoexcitation. While direct studies on the intracellular proton transfer dynamics of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the investigation of its core structure, 6-hydroxyquinoline (6HQ), and its close analogue, N-methyl-6-hydroxyquinolinium (MHQ). These compounds serve as excellent models for the fundamental photophysical processes that govern the behavior of this class of molecules in a cellular environment.

Upon absorption of light, 6-hydroxyquinoline and its derivatives can undergo a significant increase in acidity of the hydroxyl group and basicity of the quinoline nitrogen atom in the excited state. This photo-induced change in pKa values can lead to the transfer of a proton from the hydroxyl group to the nitrogen atom, resulting in the formation of a transient zwitterionic tautomer. This rapid intramolecular proton transfer is a critical mechanism influencing the molecule's interaction with its microenvironment, including the aqueous and heterogeneous environments within a cell.

The dynamics of this process are highly sensitive to the surrounding medium, including solvent polarity, viscosity, and the presence of proton acceptors and donors. In a biological context, this implies that the proton transfer dynamics of this compound and its analogues can be modulated by their localization within different cellular compartments, such as the cytoplasm, lipid membranes, or the nucleus.

Research on 6-hydroxyquinoline has elucidated the stepwise nature of the excited-state proton transfer in aqueous solutions. In a neutral aqueous environment, the process is believed to occur in two steps: an initial release of a proton from the hydroxyl group, followed by the capture of a proton by the nitrogen atom. The time constants for these processes are on the picosecond timescale, indicating an ultrafast rearrangement of the molecule's electronic and structural configuration upon excitation. researchgate.net

The N-methylated analogue, N-methyl-6-hydroxyquinolinium (MHQ), has been classified as a "super" photoacid, signifying a dramatic increase in its acidity in the excited state. rsc.orgnih.gov Studies on MHQ have provided detailed kinetic and thermodynamic parameters for its excited-state proton transfer (ESPT) in various solvents, including water and alcohols. rsc.orgnih.gov The protolytic photodissociation has been found to be ultrafast and solvent-controlled. rsc.orgnih.gov These findings are crucial for understanding how analogues of this compound might behave in the aqueous environment of the cell, where water molecules can play a direct role in mediating proton transfer.

The table below summarizes key kinetic data for the excited-state proton transfer of 6-hydroxyquinoline in different aqueous environments.

| Compound | Condition | Process | Time Constant (τ) |

|---|---|---|---|

| 6-Hydroxyquinoline | Acidic Solution (pH 1.5) | Hydroxyl Deprotonation (τdp) | 2.2 ps |

| 6-Hydroxyquinoline | Alkaline Solution (1 M KOH) | Imine Protonation (τp) | 30 ps |

Further detailed studies on the N-methyl-6-hydroxyquinolinium salt have provided a comprehensive set of kinetic and thermodynamic parameters for its excited-state proton transfer, as presented in the following table.

| Parameter | Value |

|---|---|

| Excited-State Acidity (pKa*) of MHQ | -6.8 |

| Protolytic Photodissociation Rate Constant in Water | Significantly high, indicating ultrafast proton transfer |

| ESPT Activation Energy in Water | Relatively low, facilitating rapid proton transfer |

The data presented for these analogues suggest that this compound likely possesses similar photoacidic properties, which would be influenced by the electronic effects of the carboxylate group at the 5-position. The ability to undergo rapid proton transfer in the excited state is a key determinant of the fluorescence properties of these molecules. The formation of the zwitterionic tautomer often leads to a large Stokes shift and dual fluorescence, which can be exploited for developing fluorescent probes to study intracellular environments. The sensitivity of the proton transfer dynamics to the local environment means that such compounds could potentially report on changes in intracellular pH, polarity, and hydration.

Advanced Applications and Future Research Directions

Role in Coordination Chemistry and Metal Ion Sensing Methodologies

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is renowned for its exceptional ability to form stable complexes with a wide array of metal ions. This chelating property, arising from the proximate hydroxyl and heterocyclic nitrogen atoms, has established 8-HQ and its derivatives as staples in coordination chemistry and as versatile fluorescent chemosensors for metal ion detection. These sensors are instrumental in various fields, including environmental monitoring and biological imaging. For instance, derivatives of 8-hydroxyquinoline have been developed as fluorescent probes for detecting biologically significant metal ions like zinc and cadmium.

Given its analogous 6-hydroxyquinoline (B46185) core, Methyl 6-hydroxyquinoline-5-carboxylate is poised to exhibit similar metal-coordinating capabilities. The nitrogen atom in the quinoline (B57606) ring and the adjacent hydroxyl group can act as a bidentate ligand, forming stable chelate complexes with various metal ions. The ester group at the 5-position can further influence the electronic properties and steric hindrance of the ligand, potentially tuning its selectivity and sensitivity towards specific metal ions.

Future research could focus on synthesizing and characterizing the metal complexes of this compound. A systematic study of its coordination with a range of metal ions would be crucial to determine its binding affinities and selectivity. Such studies could pave the way for the development of novel colorimetric or fluorescent sensors for the detection of environmentally or biologically important metal ions.

Table 1: Potential Metal Ion Sensing Applications for this compound

| Metal Ion | Potential Application Area | Rationale based on Analogous Compounds |

| Zn²⁺ | Biological Imaging | 8-HQ derivatives are effective Zn²⁺ sensors. |

| Cd²⁺ | Environmental Monitoring | Quinoline-based sensors show promise for heavy metal detection. |

| Fe²⁺/Fe³⁺ | Clinical Diagnostics | 5-chloromethyl-8-hydroxyquinoline is a colorimetric sensor for Fe(II). |

| Al³⁺ | Water Quality Assessment | 8-HQ derivatives can detect aluminum ions. |

Applications as Catalysts or Ligands in Organic Synthesis

The utility of quinoline derivatives extends into the realm of catalysis, where they can serve as ligands that modulate the activity and selectivity of metal catalysts. For example, vanadium(IV) complexes incorporating methyl-substituted 8-hydroxyquinolines have demonstrated catalytic potential in oxidation reactions. Furthermore, substituted tetrahydroquinolines have been employed as ligands in organometallic complexes for various catalytic applications.

The structure of this compound suggests its potential as a ligand in catalysis. The bidentate coordination site can bind to a metal center, while the methyl carboxylate group could be modified to introduce additional functionalities, thereby creating a more sophisticated ligand environment. This could allow for the fine-tuning of the catalyst's electronic and steric properties to enhance its performance in various organic transformations.

Future investigations could explore the synthesis of transition metal complexes with this compound as a ligand and evaluate their catalytic activity in reactions such as cross-coupling, oxidation, and asymmetric synthesis. The potential for creating a library of related ligands through modification of the carboxylate group could open up new avenues in catalyst design.

Exploration in Advanced Materials Science

In the field of materials science, 8-hydroxyquinoline derivatives have made a significant impact, particularly in the development of organic light-emitting diodes (OLEDs). Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a canonical example of an electron-transporting and emissive material used in OLEDs. The fluorescence characteristics of the quinoline core are central to these applications.

The fluorescent properties inherent to the 6-hydroxyquinoline scaffold suggest that this compound could be a valuable building block for new organic electronic materials. Its structure could be incorporated into larger conjugated systems or used to form metal complexes with desirable photophysical properties. The methyl ester group offers a site for polymerization or grafting onto other material backbones.

Future research in this area could involve the synthesis and characterization of metal complexes of this compound to assess their electroluminescent properties. Furthermore, its incorporation into polymers or other advanced materials could be explored for applications in organic photovoltaics, where electron-transport materials are crucial components.

Development as Molecular Probes and Fluorescent Sensors

The development of molecular probes and fluorescent sensors is a critical area of research with applications ranging from cell biology to diagnostics. The fluorescence of the quinoline ring system is highly sensitive to its local environment and to interactions with other molecules, a property that has been extensively exploited in the design of fluorescent sensors based on 8-hydroxyquinoline.

This compound, with its inherent fluorescence potential derived from the 6-hydroxyquinoline core, is a promising candidate for the development of novel molecular probes. The carboxylate group can be functionalized to introduce specific recognition elements, enabling the targeted sensing of biomolecules or changes in the cellular environment.

A key area for future research would be the detailed investigation of the photophysical properties of this compound and its derivatives. By understanding its fluorescence quantum yield, lifetime, and sensitivity to environmental factors, researchers can begin to design and synthesize targeted molecular probes for specific applications in cellular imaging and diagnostics.

Contribution to Chemical Biology and Drug Discovery Research

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to synthesize and screen libraries of related compounds is a powerful tool in drug discovery. Research on the alkylation of a structurally similar quinoline carboxylate has been pursued to generate combinatorial libraries for identifying inhibitors of viral replication, demonstrating the value of such scaffolds in high-throughput screening.

This compound represents a versatile starting point for the creation of combinatorial libraries. The hydroxyl and carboxylate groups provide two distinct points for chemical modification, allowing for the rapid generation of a diverse set of derivatives. These libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug development. The synthesis of fluoroquinolone precursors from related hydroxyquinoline carboxylates further underscores the potential of this compound class in the development of new antibiotics.

Future work should focus on developing efficient synthetic routes for the derivatization of this compound at both the hydroxyl and carboxylate positions. The resulting compound libraries could be invaluable in screening for new drug candidates with a wide range of biological activities.

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Chemical Reactivity and Physicochemical Properties

The chemical reactivity and physicochemical properties of Methyl 6-hydroxyquinoline-5-carboxylate are significantly influenced by the electronic effects of its substituents—the hydroxyl (-OH) group at the 6-position and the methyl carboxylate (-COOCH₃) group at the 5-position. These groups modulate the electron density of the quinoline (B57606) ring system, thereby affecting its reactivity and properties such as lipophilicity and acidity.

| Substituent/Feature | Position | Electronic Effect | General Impact on Physicochemical Properties |

|---|---|---|---|

| Hydroxyl (-OH) | 6 | Electron-donating (by resonance), Weakly withdrawing (by induction) | Increases polarity, Decreases lipophilicity, Acts as hydrogen bond donor |

| Methyl Carboxylate (-COOCH₃) | 5 | Electron-withdrawing | Increases polarity, Can act as a hydrogen bond acceptor |

| Pyridine (B92270) Nitrogen | 1 | Electron-withdrawing (by induction) | Reduces lipophilicity, Site of basicity and protonation |

Stereochemical Considerations and Chiral Influences on Molecular Interactions

This compound, in its parent form, is an achiral molecule as it does not possess a stereocenter. However, the introduction of chiral centers through substitution on the quinoline ring or on its functional groups can lead to stereoisomers (enantiomers or diastereomers). In the context of drug design and molecular recognition, stereochemistry is of paramount importance. ankara.edu.tr

Enantiomers of a chiral drug, while having identical physical and chemical properties in an achiral environment, often exhibit significantly different pharmacological activities, potencies, and toxicities in the chiral environment of the body. ankara.edu.tr This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.